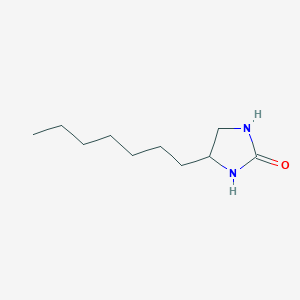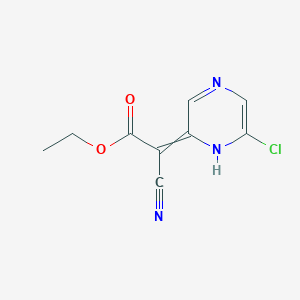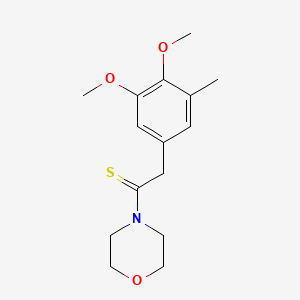
2,2'-Diethenyl-1,1'-bi(cyclopropane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Diethenyl-1,1’-bi(cyclopropane) is an organic compound with the molecular formula C10H12 It consists of two cyclopropane rings connected by a single bond, with each ring bearing a vinyl group (ethenyl group) at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diethenyl-1,1’-bi(cyclopropane) can be achieved through several methods. One common approach involves the reaction of cyclopropane derivatives with vinyl-containing reagents. For example, the reaction of cyclopropane-1,1-dicarboxylic acid with vinyl magnesium bromide under controlled conditions can yield the desired compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of 2,2’-Diethenyl-1,1’-bi(cyclopropane) may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Diethenyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated cyclopropane derivatives.
Substitution: The vinyl groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of halogenated cyclopropane derivatives.
Aplicaciones Científicas De Investigación
2,2’-Diethenyl-1,1’-bi(cyclopropane) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Diethenyl-1,1’-bi(cyclopropane) involves its interaction with various molecular targets. The vinyl groups can undergo addition reactions with nucleophiles, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can further react with other molecules, resulting in a cascade of chemical transformations. The cyclopropane rings provide structural rigidity and influence the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The simplest cycloalkane, consisting of a three-membered ring.
Cyclobutane: A four-membered ring compound with similar reactivity.
Cyclopentane: A five-membered ring compound with different chemical properties.
Uniqueness
2,2’-Diethenyl-1,1’-bi(cyclopropane) is unique due to the presence of two cyclopropane rings and vinyl groups, which impart distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
89970-10-5 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
1-ethenyl-2-(2-ethenylcyclopropyl)cyclopropane |
InChI |
InChI=1S/C10H14/c1-3-7-5-9(7)10-6-8(10)4-2/h3-4,7-10H,1-2,5-6H2 |
Clave InChI |
WSUMGDWHIIOQAN-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CC1C2CC2C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]pyridine-2-sulfonamide](/img/structure/B14375681.png)
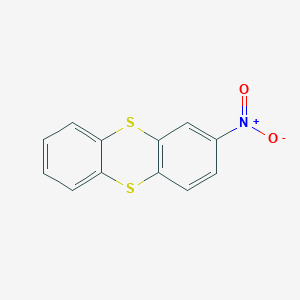

![2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B14375706.png)
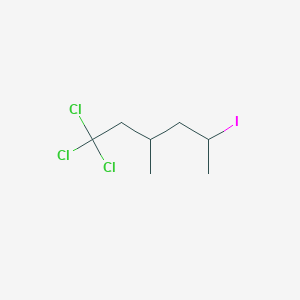
![Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14375719.png)
![Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate](/img/structure/B14375724.png)
![N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14375727.png)
